molecular formula C33H59NO B14214022 2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine CAS No. 799281-86-0

2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine

Cat. No.: B14214022
CAS No.: 799281-86-0
M. Wt: 485.8 g/mol
InChI Key: YZIAEDIUDACAGZ-UHFFFAOYSA-N
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Description

2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a docosyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine typically involves the reaction of 4-(docosyloxy)benzaldehyde with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(docosyloxy)phenylmethanol
  • 2,4-Didocosyloxybenzyl alcohol

Uniqueness

2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

799281-86-0

Molecular Formula

C33H59NO

Molecular Weight

485.8 g/mol

IUPAC Name

2-(4-docosoxyphenyl)-1-methylpyrrolidine

InChI

InChI=1S/C33H59NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-35-32-27-25-31(26-28-32)33-24-23-29-34(33)2/h25-28,33H,3-24,29-30H2,1-2H3

InChI Key

YZIAEDIUDACAGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2CCCN2C

Origin of Product

United States

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